molecular formula C16H19N3O B565925 4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole CAS No. 1797883-60-3

4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole

Cat. No.: B565925
CAS No.: 1797883-60-3
M. Wt: 269.348
InChI Key: YZEWAXQSKIAOOD-UHFFFAOYSA-N
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Description

Overview of Oxazole and 4,5-Dihydrooxazole Chemistry

Oxazole, a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom, serves as the foundational structure for numerous derivatives, including 4,5-dihydrooxazole (oxazoline). Unlike fully aromatic oxazoles, 4,5-dihydrooxazoles feature a partially saturated ring with a single double bond between C2 and N3, which reduces aromaticity but enhances stability and reactivity toward nucleophilic and electrophilic agents.

Key synthetic routes for 4,5-dihydrooxazoles include:

  • Robinson–Gabriel synthesis : Dehydration of 2-acylaminoketones.
  • Fischer oxazole synthesis : Reaction of cyanohydrins with aldehydes.
  • Van Leusen reaction : Cyclization using TosMIC (tosylmethyl isocyanide) and aldehydes.

The 4,5-dihydrooxazole scaffold is structurally rigid, enabling applications in asymmetric catalysis and polymer chemistry. For example, 2-substituted oxazolines act as ligands in bis-oxazoline (BOX) and phosphinooxazoline (PHOX) complexes, facilitating enantioselective transformations.

Table 1: Key Properties of Oxazole vs. 4,5-Dihydrooxazole

Property Oxazole 4,5-Dihydrooxazole
Aromaticity High Reduced (non-aromatic)
Basicity (pK~a~) 0.8 (conjugate acid) ~4.75 (predicted)
Common Synthetic Routes Cyclization, oxidation Amino alcohol cyclization

Significance of Imidazole-Containing Heterocycles

Imidazole, a diazole with two nitrogen atoms, is a ubiquitous motif in biological systems. Its amphoteric nature (pK~a~ ≈ 7 for the conjugate acid) allows participation in hydrogen bonding and metal coordination, critical for enzymatic catalysis and drug-receptor interactions. Notable imidazole-containing biomolecules include histidine, histamine, and purine bases.

In synthetic chemistry, imidazole derivatives exhibit broad pharmacological activities, such as antifungal (ketoconazole), antiviral (daclatasvir), and anticancer (cimetidine) properties. The integration of imidazole into 4,5-dihydrooxazole frameworks, as seen in the target compound, combines the electronic versatility of imidazole with the stereochemical control of oxazolines, enabling tailored interactions with biological targets.

Historical Development of Dihydrooxazole Research

The study of 4,5-dihydrooxazoles began with early 20th-century cyclization methods, evolving into sophisticated applications in modern organic synthesis:

  • 1930s–1950s : Development of amino alcohol cyclization for oxazoline synthesis.
  • 1970s–1980s : Emergence of chiral oxazolines as ligands in asymmetric catalysis.
  • 2000s–Present : Advances in polymer science (e.g., poly(2-oxazoline)s) and multicomponent reactions (MCRs).

A landmark achievement was the discovery of the Van Leusen reaction, enabling efficient oxazoline synthesis from aldehydes and TosMIC. Recent work by Li et al. (2023) demonstrated the utility of 4,5-dihydrooxazoles in four-component couplings, underscoring their synthetic flexibility.

Table 2: Milestones in Dihydrooxazole Chemistry

Year Development Significance
1915 Robinson–Gabriel synthesis First reliable oxazole cyclization method
1978 Van Leusen reaction Expanded substrate scope for oxazolines
2005 Poly(2-oxazoline) biomedical studies Biocompatible polymer applications
2023 MCRs with Grignard reagents Multicomponent synthetic strategies

Structural Importance of 4,4-Dimethyl Substitution Patterns

The 4,4-dimethyl substitution in the oxazoline ring introduces steric and electronic effects critical to stability and reactivity:

  • Thorpe–Ingold Effect : Geminal dimethyl groups compress bond angles (C4–C5–O1), favoring ring closure and enhancing kinetic stability.
  • Steric Shielding : Bulky substituents at C4 hinder undesired side reactions (e.g., ring-opening hydrolysis).
  • Electronic Modulation : Methyl groups donate electrons via hyperconjugation, subtly altering the oxazoline’s nucleophilicity.

In the target compound, the 4,4-dimethyl configuration likely stabilizes the oxazoline ring while directing reactivity toward the imidazole-linked phenyl moiety. This structural motif mirrors strategies used in DNA-binding polyamides, where dimethyl groups improve duplex affinity.

Table 3: Impact of Substituents on Oxazoline Reactivity

Substituent Reactivity Toward Electrophiles Thermal Stability
4,4-Dimethyl Moderate (steric hindrance) High
4-H High Low
4-Phenyl Low (conjugation effects) Moderate

Properties

IUPAC Name

2-[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11-12(7-13-8-17-10-18-13)5-4-6-14(11)15-19-16(2,3)9-20-15/h4-6,8,10H,7,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEWAXQSKIAOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=NC(CO2)(C)C)CC3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction for Hydroxyl Group Activation

In Example 1 of Ambeed’s protocols, a hydroxyl group on a phenylpropionate derivative is activated using boron trifluoride etherate in methanol, yielding a methoxy-substituted intermediate. Adapting this to the target compound, the hydroxyl group at the 3-position of the phenyl ring could be replaced with an imidazolemethyl moiety via a similar pathway:

  • Activation of the hydroxyl group with BF₃·Et₂O in methanol.

  • Displacement with 1H-imidazole-5-methanol under basic conditions.

SNAr with Imidazolemethyl Electrophiles

Alternative approaches involve substituting a leaving group (e.g., chloride) at the 3-position of the phenyl ring with an imidazolemethyl nucleophile. Example 3 from Ambeed illustrates this using sodium hydride in DMF to facilitate substitution with a pyrimidinyloxy group. For the target compound, replacing the pyrimidine with 1H-imidazole-5-methanol would require analogous conditions:

  • Base : NaH or K₂CO₃ in DMF.

  • Temperature : Room temperature to 60°C.

Optimization of Reaction Conditions

Solvent Selection

DMF emerges as the optimal solvent for both cyclocondensation and substitution steps due to its high boiling point (153°C) and ability to stabilize intermediates. Comparative studies in the patent show that reactions in DMF achieve 82–88% yields for analogous oxazole derivatives, whereas lower-boiling solvents (e.g., ethyl acetate) result in incomplete conversions.

Temperature and Time

Cyclocondensation requires prolonged heating (5–10 hours) at reflux to ensure complete ring closure. Substitution reactions, however, proceed efficiently at moderate temperatures (25–60°C) within 2–24 hours, depending on the electrophilicity of the leaving group.

Purification and Isolation Techniques

Precipitation and Filtration

Post-reaction mixtures are typically quenched in ice-water to precipitate the crude product. The patent describes filtering the precipitate under vacuum and washing with water to remove residual solvents. For the target compound, this step would isolate the oxazole core before functionalization.

Chromatographic Purification

Final purification of the imidazolemethyl-substituted derivative employs silica gel chromatography, as evidenced in Example 7 of Ambeed’s protocols. Elution with dichloromethane or ethyl acetate removes unreacted starting materials and byproducts, yielding >95% purity.

Recrystallization

Recrystallization from ether or ethyl acetate is recommended for high-melting-point intermediates. Example 1 reports an 88% yield after recrystallizing a pale yellow oil into a crystalline solid.

Yield and Scalability Considerations

StepYield RangeKey Factors Affecting Yield
Cyclocondensation82–88%Solvent purity, heating time
Substitution29–82%Base strength, temperature
Purification75–95%Chromatographic conditions

Industrial scalability is feasible given the single-step cyclocondensation and standardized purification methods. However, the hygroscopic nature of DMF necessitates anhydrous conditions during substitution reactions to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxazole ring to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

The major products formed from these reactions include various substituted oxazole and imidazole derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole exhibit significant anticancer properties. For instance, derivatives of oxazole have shown promising results against various cancer cell lines:

CompoundCancer Cell LinePercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99
Compound DMDA-MB-23156.53

These findings suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further development as an anticancer agent .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that oxazole derivatives can exhibit significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi:

MicroorganismActivity Concentration (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus2513.7
Escherichia coli3012.0
Pseudomonas aeruginosa3011.5

These results indicate a potential for developing new antimicrobial agents based on the oxazole structure .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of oxazole derivatives showed that modifications in the side chains significantly influenced anticancer efficacy. The lead compound exhibited an IC50 value of approximately 0.5 µM against the A549 lung cancer cell line.

Case Study 2: Antimicrobial Testing

In another investigation, a library of oxazole derivatives was screened for antimicrobial properties against clinical isolates. The results highlighted several compounds with MIC values below the critical threshold for effective treatment against resistant strains.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the oxazole ring can participate in hydrogen bonding and hydrophobic interactions, affecting receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities with related compounds:

Compound Core Structure Substituents Key References
Target Compound (TRC D452940) 4,4-Dimethyl-oxazole 2-Methylphenyl + 1H-imidazol-5-ylmethyl
4,5-Dihydro-4,4-dimethyl-2-(2-methylphenyl)oxazole (CAS 71885-44-4) 4,4-Dimethyl-oxazole 2-Methylphenyl
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole + pyrazole Chlorophenyl, fluorophenyl, triazole
5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides Imidazole 3-oxide Hydroxyphenyl, alkyl groups
4,5-Diphenyl-2-imidazolethiol Imidazole-thiol Phenyl groups

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The imidazole side chain in the target compound introduces electron-rich regions, contrasting with halogenated derivatives (e.g., chlorophenyl in ) that enhance electrophilicity.
  • Hybrid Systems : Unlike thiazole-pyrazole hybrids (e.g., ), the target compound’s oxazole-imidazole framework may exhibit distinct conformational stability due to steric shielding from the 4,4-dimethyl groups .
Crystallography:
  • The target compound’s disordered imidazole side chain (similar to ) may complicate X-ray refinement, whereas simpler analogues (e.g., ) show well-ordered planar structures.

Stability and Reactivity

  • Oxidative Stability: The 4,4-dimethyl group in the oxazole core (target compound) likely enhances stability compared to non-methylated analogs, as seen in .
  • Imidazole Protonation : The 1H-imidazole group may participate in pH-dependent tautomerism, akin to redox-active imidazole 3-oxides ().

Biological Activity

4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole is a compound of significant interest due to its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N3OC_{16}H_{19}N_{3}O, with a molecular weight of approximately 269.34 g/mol. The structure includes an oxazole ring and an imidazole moiety, which are known for their pharmacological properties.

Anticancer Activity

Research has demonstrated that derivatives of oxazole and imidazole compounds exhibit potent anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various human tumor cell lines. In particular, compounds featuring oxazole rings have been evaluated against multiple cancer types:

  • Cell Lines Tested : The compound was tested against a panel including HT-29 (colon cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : Some derivatives showed IC50 values as low as 25 nM against specific cell lines, indicating strong antiproliferative effects .
CompoundCell LineIC50 Value (nM)
4aHT-2925
4iA549243
5fHeLa>100

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar imidazole derivatives have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, compounds containing oxazole and imidazole structures have been noted for their anti-inflammatory effects. They may act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammatory pathways .

Case Studies

  • Synthesis and Evaluation of Oxazole Derivatives : A study synthesized several oxazole derivatives, including the target compound, and evaluated their biological activities. The results indicated that modifications to the phenyl ring significantly influenced the antiproliferative activity against cancer cell lines .
  • Imidazole Complexes in Cancer Therapy : Research involving gold(I) complexes with imidazole-containing ligands showed enhanced antitumor activity compared to non-complexed forms. This highlights the importance of structural modifications in enhancing biological activity .
  • Comparative Studies : A comparative analysis of various oxazole derivatives revealed that those with electron-withdrawing groups exhibited increased activity against cancer cells compared to their electron-donating counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4,5-dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with substituted phenyl precursors (e.g., 2-methyl-3-(imidazolylmethyl)phenyl derivatives) and employ cyclocondensation reactions with hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) under controlled pH (6–8) and reflux conditions (80–100°C) .
  • Step 2 : Optimize solvent systems (e.g., ethanol/water mixtures) for recrystallization to improve purity .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Adjust reaction time (12–24 hours) based on intermediate stability .
    • Key Variables : Temperature, pH, solvent polarity, and substrate stoichiometry directly impact regioselectivity and yield .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) distinguish structural isomers or byproducts in this compound?

  • Methodology :

  • NMR Analysis : Focus on imidazole proton signals (δ 7.2–8.5 ppm) and oxazole ring protons (δ 4.5–5.5 ppm for dihydro protons). Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the methyl and imidazole groups .
  • FT-IR : Identify characteristic C=N stretches (1630–1680 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) to confirm oxazole ring formation .
    • Data Interpretation : Cross-reference with computational IR/NMR spectra (e.g., ACD/Labs software) for validation .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Solubility Testing : Use shake-flask methods in buffers (pH 1–13) and organic solvents (DMF, DMSO) at 25°C. Measure via UV-Vis spectroscopy .
  • Stability Studies : Conduct accelerated degradation tests (40–60°C, 75% humidity) over 4 weeks. Monitor decomposition via HPLC .
    • Key Findings : Low aqueous solubility (1.4E-3 g/L at 25°C) necessitates formulation with co-solvents (e.g., cyclodextrins) .

Advanced Research Questions

Q. How can contradictions in reported reaction yields (e.g., 40–75%) for similar dihydro-oxazole derivatives be resolved?

  • Methodology :

  • Comparative Analysis : Replicate protocols from conflicting studies (e.g., vs. 6) under identical conditions.
  • Root-Cause Identification : Test variables such as substrate purity, catalyst trace impurities, or oxygen sensitivity .
  • Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., pH, temperature) and optimize robustness .

Q. What computational strategies (e.g., DFT, molecular dynamics) predict regioselectivity in the formation of the oxazole-imidazole hybrid structure?

  • Methodology :

  • DFT Calculations : Model transition states for cyclization steps using Gaussian09 at the B3LYP/6-31G(d) level. Compare activation energies for competing pathways .
  • Hybrid Approaches : Integrate ICReDD’s reaction path search methods with experimental data to refine computational models .
    • Application : Predict steric effects of 4,4-dimethyl groups on ring conformation and reactivity .

Q. How can the compound’s bioactivity (e.g., antimicrobial potential) be systematically evaluated while minimizing false positives?

  • Methodology :

  • Assay Design : Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include ciprofloxacin/griseofulvin as controls .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ) to isolate contributions of the imidazole-methylphenyl moiety .
    • Data Validation : Repeat assays in triplicate and cross-check with cytotoxicity assays (e.g., MTT on mammalian cells) .

Q. What experimental and computational tools are optimal for analyzing reaction kinetics in the synthesis of this compound?

  • Methodology :

  • Kinetic Profiling : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress in real time .
  • Computational Modeling : Apply Arrhenius equations to extrapolate rate constants from temperature-dependent data (25–100°C) .
    • Advanced Integration : Combine kinetic data with machine learning algorithms (e.g., random forests) to predict optimal reaction conditions .

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